molecular formula C10H17ClN4 B123859 5-(3-Chloropropyl)-1-cyclohexyltetrazole CAS No. 73963-29-8

5-(3-Chloropropyl)-1-cyclohexyltetrazole

Cat. No.: B123859
CAS No.: 73963-29-8
M. Wt: 228.72 g/mol
InChI Key: KKLPBIXVEVQXTF-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “5-(3-Chloropropyl)-1-cyclohexyltetrazole” is used. Tetrazoles are found in many pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

As with any chemical compound, handling “5-(3-Chloropropyl)-1-cyclohexyltetrazole” would require appropriate safety measures. Tetrazoles can be explosive, particularly when dry . The compound should be handled with care, avoiding contact with skin and eyes, and should not be ingested .

Future Directions

The future directions for research on “5-(3-Chloropropyl)-1-cyclohexyltetrazole” would likely depend on its potential applications. Given the prevalence of tetrazoles in pharmaceuticals, it could be interesting to explore its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-1-cyclohexyltetrazole typically involves the reaction of 3-chloropropylamine with cyclohexyl isocyanide and sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The purification process often includes recrystallization and chromatographic techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-1-cyclohexyltetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Tetrazoles: Formed by substitution reactions.

    Oxides and Amines: Formed by oxidation and reduction reactions.

    Complex Heterocycles: Formed by cyclization reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloropropyl)-1-cyclohexyltetrazole is unique due to its specific structure, which includes a tetrazole ring and a cyclohexyl group. This structure imparts distinct chemical properties and reactivity, making it valuable as an intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

5-(3-chloropropyl)-1-cyclohexyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLPBIXVEVQXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90410154
Record name 5-(3-chloropropyl)-1-cyclohexyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73963-29-8
Record name 5-(3-chloropropyl)-1-cyclohexyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 200 ml of dried benzene, 30.6 g of N-γ-chlorobutyrylcyclohexylamine was added. While the inside temperature is kept below 20° C. by ice-cooling the outside of the reaction vessel, 30 g of PCl5 was added under stirring condition. After completion of the addition, the stirring is continued for 2 hours at a room temperature, then the reaction mixture is concentrated to a half volume thereof by using an evaporator with a bath temperature of below 50° C. To the concentrated reaction mixture was added dropwise 140 ml of benzene containing 10% of HN3 under stirring condition for 90 minutes while keeping the inside temperature below 15° C. After the addition operation, the reaction mixture is allowed to stand overnight at room temperature. Then the reaction mixture is refluxed for 3 hours with stirring and is concentrated. The thus obtained concentrate is extracted with 200 ml of chloroform. The chloroform layer is washed with 5% NaHCO3 aqueous solution and with water and dried with Na2SO4. After removal of the drying agent, the mother liquor is concentrated and the residue thus obtained is recrystallized from water-containing isopropanol to obtain 28 g of 1-cyclohexyl-5-γ-chloropropyltetrazole in the form of colorless needle like crystals. Melting point: 82°-85° C.
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
30.6 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chloropropyl)-1-cyclohexyltetrazole
Reactant of Route 2
5-(3-Chloropropyl)-1-cyclohexyltetrazole
Reactant of Route 3
5-(3-Chloropropyl)-1-cyclohexyltetrazole
Reactant of Route 4
5-(3-Chloropropyl)-1-cyclohexyltetrazole
Reactant of Route 5
5-(3-Chloropropyl)-1-cyclohexyltetrazole
Reactant of Route 6
5-(3-Chloropropyl)-1-cyclohexyltetrazole

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